molecular formula C13H13Cl2NO2 B2903930 5-Chloro-2-(4-methoxyphenoxy)aniline CAS No. 62966-75-0

5-Chloro-2-(4-methoxyphenoxy)aniline

Cat. No.: B2903930
CAS No.: 62966-75-0
M. Wt: 286.15
InChI Key: QLIXWPYVXUNMPW-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-methoxyphenoxy)aniline is a useful research compound. Its molecular formula is C13H13Cl2NO2 and its molecular weight is 286.15. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(4-methoxyphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(14)8-12(13)15/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKCOIMRDYVYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601275486
Record name 5-Chloro-2-(4-methoxyphenoxy)benzenamine
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Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62966-75-0
Record name 5-Chloro-2-(4-methoxyphenoxy)benzenamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(4-methoxyphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Chloro 2 4 Methoxyphenoxy Aniline

Retrosynthetic Analysis of 5-Chloro-2-(4-methoxyphenoxy)aniline

A retrosynthetic analysis of this compound reveals two primary disconnection points corresponding to the formation of the diaryl ether (C-O bond) and the aniline (B41778) (C-N bond) moieties.

The most logical disconnection is at the ether linkage, breaking the molecule into a substituted aniline precursor and a p-methoxyphenol derivative. This leads to precursors such as 2-amino-4-chlorophenol (B47367) and a suitable methoxy-substituted aryl halide. Alternatively, disconnection can be envisioned at the C-N bond of a precursor diaryl ether, which would involve the amination of a pre-formed diaryl ether.

A more common and practical approach involves the formation of the diaryl ether linkage first, followed by the introduction or modification of the amino group. This strategy often begins with a nitro-substituted precursor, as the nitro group is a powerful electron-withdrawing group that can facilitate nucleophilic aromatic substitution, and can then be readily reduced to the desired amine functionality. This leads to key precursors such as a dichloronitrobenzene and 4-methoxyphenol (B1676288).

Classical Synthetic Approaches and Pathways

Classical syntheses of this compound typically involve a multi-step sequence, prioritizing the formation of the stable diaryl ether bond followed by the reduction of a nitro group to the aniline.

Multi-Step Synthesis from Precursors

A prevalent multi-step pathway commences with the reaction of a suitably substituted chloronitrobenzene with 4-methoxyphenol. A plausible starting material is 2,5-dichloronitrobenzene. The reaction proceeds via a nucleophilic aromatic substitution, specifically an Ullmann condensation or a related variant, where the phenoxide of 4-methoxyphenol displaces one of the chloro substituents on the nitroaromatic ring. The nitro group at the ortho position to one of the chlorine atoms activates it towards nucleophilic attack.

The key intermediate formed is 5-chloro-2-(4-methoxyphenoxy)nitrobenzene. The final step of this sequence is the reduction of the nitro group to an amino group, yielding the target molecule, this compound. This reduction can be achieved using various established methods, such as catalytic hydrogenation or chemical reduction. A patent for a similar compound, 5-chloro-2-(2,4-dichlorophenoxy)aniline, describes the reaction of 2,5-dichloronitrobenzene with 2,4-dichlorophenol (B122985) followed by catalytic hydrogenation. google.com

Reaction Conditions and Stoichiometry for Key Steps

The success of the multi-step synthesis hinges on the careful control of reaction conditions and stoichiometry for the key steps of diaryl ether formation and nitro group reduction.

For the Ullmann condensation , stoichiometric amounts of the reactants, 2,5-dichloronitrobenzene and 4-methoxyphenol, are typically used. A slight excess of the phenoxide may be employed to ensure complete consumption of the dichloronitrobenzene. The reaction is generally carried out in the presence of a base to generate the phenoxide in situ. High-boiling polar solvents are often required to achieve the necessary reaction temperatures. wikipedia.org

StepReagents & CatalystsSolventTemperature
Diaryl Ether Formation (Ullmann Condensation) 2,5-dichloronitrobenzene, 4-methoxyphenol, Base (e.g., K2CO3, KOH), Copper catalyst (e.g., CuI, CuO)High-boiling polar solvents (e.g., DMF, DMSO, NMP)120-200 °C
Nitro Group Reduction 5-chloro-2-(4-methoxyphenoxy)nitrobenzene, Reducing agent (e.g., H2/Pd/C, Sn/HCl, Fe/HCl)Alcohols (e.g., Ethanol, Methanol), Ethyl acetateRoom temperature to reflux

The reduction of the nitro group can be performed under various conditions. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst is a common and clean method. google.com Alternatively, metal/acid combinations such as tin or iron in the presence of hydrochloric acid are effective.

Catalytic Systems in Aniline and Aryl Ether Formation

Catalysis plays a crucial role in both the formation of the aryl ether linkage and the final aniline synthesis.

For aryl ether formation , the classical Ullmann condensation relies on copper-based catalysts. wikipedia.org These can be in the form of copper salts like CuI or copper oxides. mdpi.com The catalytic cycle is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the copper catalyst. Modern variations of the Ullmann reaction may employ ligands to improve catalyst solubility and efficiency, allowing for lower reaction temperatures. beilstein-journals.org

For aniline formation from the nitro-intermediate , palladium-catalyzed hydrogenation is a highly efficient method. The palladium catalyst, typically supported on activated carbon (Pd/C), facilitates the reaction between hydrogen gas and the nitro group, leading to its reduction to an amine with water as the primary byproduct.

Alternatively, the Buchwald-Hartwig amination offers a modern approach to forming the C-N bond directly. wikipedia.org This palladium-catalyzed cross-coupling reaction could theoretically be used to couple a pre-formed diaryl ether containing a halide with an ammonia (B1221849) equivalent or a protected amine. However, the multi-step approach involving nitro group reduction is often more practical for a molecule with this specific substitution pattern.

Modern Synthetic Strategies

Modern synthetic chemistry continually seeks to improve efficiency, reduce waste, and simplify procedures. For the synthesis of this compound, this translates to exploring more streamlined reaction sequences.

One-Pot Reaction Sequences

A one-pot reaction sequence, where multiple synthetic steps are carried out in the same reaction vessel without isolation of intermediates, represents a significant improvement in synthetic efficiency. For the synthesis of this compound, a hypothetical one-pot process could involve the initial Ullmann condensation of 2,5-dichloronitrobenzene and 4-methoxyphenol. After the completion of the ether formation, a reducing agent could be directly added to the reaction mixture to effect the reduction of the nitro group in the same pot.

This approach would eliminate the need for work-up and purification of the intermediate nitro-diaryl ether, thereby saving time, solvents, and materials. The challenge in developing such a process lies in ensuring the compatibility of the reagents and conditions for both the C-O bond formation and the nitro group reduction steps. For example, the copper catalyst used in the Ullmann reaction should not interfere with the subsequent reduction step, and the chosen reducing agent must be selective for the nitro group without cleaving the newly formed ether linkage. While a specific one-pot synthesis for this particular molecule is not widely reported, the principles of one-pot synthesis are a key driver in modern process chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and often improving yields in the synthesis of diaryl ethers. acs.orgtandfonline.com This method utilizes microwave irradiation to rapidly heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. nih.gov The synthesis of diaryl ethers via nucleophilic aromatic substitution (SNAr) reactions is particularly amenable to microwave conditions. acs.orgtandfonline.com

In a typical microwave-assisted synthesis of a diaryl ether like this compound, a phenol (B47542) is coupled with an activated aryl halide. For this specific compound, this would involve the reaction of a substituted phenol with an activated chloronitrobenzene derivative, followed by reduction of the nitro group. The high temperatures achieved rapidly in a sealed vessel under microwave irradiation can drive the SNAr reaction to completion in minutes, as opposed to hours with conventional heating. acs.orgtandfonline.com

Key features of microwave-assisted diaryl ether synthesis include:

Rapid Reaction Times: Reactions are often completed in 5-10 minutes. acs.org

High Yields: This method frequently results in high to excellent yields of the desired product. tandfonline.com

Catalyst-Free Conditions: In many cases, especially with electron-deficient aryl halides, the reaction can proceed without the need for a catalyst. acs.orgtandfonline.com

Use of High-Boiling Point Solvents: Solvents like DMSO are often used due to their ability to efficiently absorb microwave energy and reach high temperatures. acs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Generic Diaryl Ether

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours to days5-20 minutes
Temperature Typically reflux temperature of the solventCan exceed the boiling point of the solvent (in a sealed vessel)
Yield Moderate to goodGood to excellent
Energy Efficiency LowerHigher

Chemo- and Regioselective Synthesis

Chemo- and regioselectivity are critical aspects in the synthesis of complex molecules like this compound to ensure the correct isomers are formed. The Ullmann condensation, a classical method for diaryl ether synthesis involving a copper catalyst, has been refined to improve its selectivity. beilstein-journals.org The choice of catalyst, ligands, and reaction conditions plays a crucial role in controlling the chemo- and regioselectivity of the C-O bond formation.

For the synthesis of this compound, a regioselective approach would involve the coupling of 4-methoxyphenol with 2,4-dichloro-1-nitrobenzene. The challenge lies in selectively displacing the chlorine atom at the 2-position over the one at the 4-position. This regioselectivity is often dictated by the electronic and steric environment of the reaction sites. The nitro group at the 1-position activates the chlorine at the 2-position for nucleophilic attack.

Modern chemo- and regioselective methods often employ palladium or copper catalysts with specific ligands that can direct the reaction to the desired position. These methods are designed to proceed under milder conditions, thus tolerating a wider range of functional groups and minimizing side reactions.

Optimization of Synthetic Yields and Purity

Optimizing the synthetic yield and purity of this compound involves a systematic investigation of various reaction parameters. For Ullmann-type couplings, key parameters to optimize include the choice of copper catalyst, ligand, base, solvent, and reaction temperature. nih.gov

Key Optimization Parameters:

Catalyst and Ligand: While classical Ullmann reactions use stoichiometric copper, modern methods employ catalytic amounts of a copper salt (e.g., CuI) with a ligand. Ligands such as N,N-dimethylglycine have been shown to be effective in accelerating the reaction and improving yields. nih.gov

Base: The choice of base is critical. Inorganic bases like cesium carbonate (Cs2CO3) and potassium phosphate (B84403) (K3PO4) are often used. nih.govorganic-chemistry.org

Solvent: The solvent can significantly influence the reaction rate and yield. Acetonitrile and dimethylformamide (DMF) are common solvents for these types of reactions. nih.gov

Temperature: While microwave synthesis utilizes high temperatures for short durations, optimized thermal methods aim for the lowest effective temperature to enhance selectivity and purity, typically in the range of 80-120 °C. nih.gov

Table 2: Optimization of a Generic Ullmann Diaryl Ether Synthesis

ParameterCondition 1Condition 2Condition 3
Catalyst CuI (10 mol%)Cu2O (10 mol%)CuI (10 mol%)
Ligand NoneN,N-dimethylglycineL-proline
Base K2CO3Cs2CO3K3PO4
Solvent DMFAcetonitrileToluene
Temperature 140 °C100 °C110 °C
Yield ModerateHighGood

Isolation and Purification Techniques for Synthetic Products

The isolation and purification of the synthesized this compound are crucial steps to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Common techniques for the purification of diaryl ether compounds include:

Extraction: After the reaction, the mixture is typically worked up by extraction to separate the product from the reaction medium and water-soluble byproducts.

Crystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. google.com

Column Chromatography: For mixtures that are difficult to separate by crystallization, silica (B1680970) gel column chromatography is a standard technique. A suitable eluent system (a mixture of polar and non-polar solvents) is used to separate the components based on their polarity.

The purity of the final product is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of Structurally Related Analogs for Comparative Studies

The synthesis of structurally related analogs of this compound is important for structure-activity relationship (SAR) studies in various research fields, such as medicinal chemistry and materials science. These analogs can be synthesized by modifying the substitution pattern on either of the aromatic rings.

For example, analogs can be created by:

Varying the substituent on the aniline ring: The chloro group at the 5-position can be replaced with other halogens (fluoro, bromo) or with alkyl, alkoxy, or nitro groups.

Varying the substituent on the phenoxy ring: The methoxy (B1213986) group at the 4-position can be replaced with other alkyl, alkoxy, or electron-withdrawing or electron-donating groups.

Changing the position of the substituents: The positions of the chloro and methoxy groups can be altered to investigate the impact of isomeric changes on the compound's properties.

The synthetic methodologies described above, such as microwave-assisted synthesis and Ullmann coupling, can be readily adapted for the synthesis of these analogs by using the appropriate starting materials. tandfonline.commdpi.com

Despite a comprehensive search for spectroscopic data on the chemical compound this compound, no specific experimental data for ¹H NMR, ¹³C NMR, or FT-IR analysis could be located in the available scientific literature and databases.

The initial and subsequent targeted searches for ¹H NMR, ¹³C NMR, and FT-IR spectra, including searches for its synthesis and characterization, did not yield any results containing the specific experimental data required to populate the sections of the requested article. While information on structurally similar compounds is available, it is not scientifically appropriate to extrapolate this data for the specific molecule , as minor structural variations can lead to significant differences in spectroscopic profiles.

Therefore, this article cannot be generated as the foundational experimental data is not publicly available through the conducted searches.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 4 Methoxyphenoxy Aniline

Vibrational Spectroscopy for Functional Group Analysis

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy serves as a critical analytical technique for probing the vibrational modes of 5-Chloro-2-(4-methoxyphenoxy)aniline. This method provides detailed information about the molecular structure, complementing infrared (IR) spectroscopy by detecting non-polar and symmetric bond vibrations that are often weak or absent in IR spectra. The Raman spectrum of this compound would be characterized by a series of distinct bands corresponding to the specific stretching and bending vibrations of its constituent chemical bonds. Key vibrational modes expected to be prominent include C-C stretching within the aromatic rings, C-H stretching and bending, C-N stretching of the aniline (B41778) group, C-O-C stretching of the ether linkage, and the C-Cl stretch. Analysis of these vibrational frequencies allows for a comprehensive understanding of the molecular framework. Isotopic substitution can be a useful technique to definitively assign specific Raman bands, as the change in atomic mass leads to predictable shifts in vibrational frequencies without altering the electronic structure. conicet.gov.ar

Interpretation of Vibrational Band Assignments

The interpretation of the vibrational spectrum involves assigning observed Raman and IR bands to specific molecular motions. For a complex molecule like this compound, these assignments are based on established frequency ranges for functional groups and theoretical calculations, such as Density Functional Theory (DFT). niscpr.res.in The vibrations of the molecule are not isolated; interactions between different modes can occur, meaning assignments often refer to the predominant vibration. core.ac.uk The positions of these bands are significantly affected by the electronic properties and mass of the substituents on the benzene (B151609) rings. core.ac.uk

Key vibrational assignments for this compound are detailed below.

Interactive Table: Vibrational Band Assignments for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Description
N-H Stretching (Amine)3300 - 3500Symmetric and asymmetric stretching of the primary amine group. The position can be influenced by hydrogen bonding.
Aromatic C-H Stretching3000 - 3100Stretching vibrations of the C-H bonds on both the aniline and phenoxy aromatic rings. core.ac.uk
Asymmetric C-O-C Stretching (Ether)1230 - 1270The stretching of the ether linkage connecting the two aromatic rings. This is often a strong, characteristic band.
C-N Stretching1350 - 1370Stretching vibration of the bond connecting the nitrogen atom to the aromatic ring. researchgate.net
Aromatic C=C Ring Stretching1400 - 1600In-plane stretching vibrations of the carbon-carbon bonds within the two benzene rings. Multiple bands are typically observed in this region.
C-H In-plane Bending1000 - 1300In-plane bending or "scissoring" motions of the aromatic C-H bonds. core.ac.uk
C-Cl Stretching600 - 800Stretching vibration of the carbon-chlorine bond. The exact position is sensitive to the substitution pattern on the ring. Deformation modes for C-Cl can be found at lower frequencies. researchgate.net
Ring Breathing Modes800 - 1200Symmetric expansion and contraction of the aromatic rings.
C-H Out-of-plane Bending700 - 950Out-of-plane bending motions of the aromatic C-H bonds, which are often characteristic of the ring substitution pattern. core.ac.uk

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, MS provides both the molecular formula and insights into the molecule's connectivity through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), utilizing technologies like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap, is essential for the unambiguous confirmation of the molecular formula of this compound. mdpi.com Unlike nominal mass measurements, HRMS provides the exact mass of a molecule with high precision (typically to four or more decimal places). mdpi.com This accuracy allows for the reliable assignment of a unique molecular formula.

The molecular formula for this compound is C₁₃H₁₂ClNO₂. The calculated exact mass for its monoisotopic molecular ion [M]⁺˙ is 249.05570 Da (for the ³⁵Cl isotope). An HRMS measurement confirming this exact mass would definitively validate the elemental composition, distinguishing it from any other potential isomers or compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing this compound. In positive ion mode, ESI would typically protonate the most basic site on the molecule, the nitrogen atom of the aniline group. This process generates a pseudomolecular ion, [M+H]⁺. For this compound, the expected [M+H]⁺ ion would appear at an m/z value corresponding to the mass of the neutral molecule plus the mass of a proton, which would be approximately 250.06353 Da. The observation of this ion as the base peak or a prominent peak in the ESI-MS spectrum confirms the molecular weight of the compound.

Fragmentation Pathway Analysis

Analysis of the fragmentation patterns produced during mass spectrometry, often through techniques like collision-induced dissociation (CID), provides structural information. The fragmentation of the this compound molecular ion would likely proceed through the cleavage of its most labile bonds, primarily the ether linkage.

A plausible fragmentation pathway involves the cleavage of the C-O ether bond, which could lead to several key fragment ions. The molecule could split into two primary components: one containing the chloro-aniline moiety and the other containing the methoxy-phenol moiety. The charge could be retained on either fragment, leading to characteristic ions that help piece together the original structure. Other potential fragmentations include the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group or the loss of the entire methoxyphenoxy group.

Interactive Table: Plausible Mass Fragments of this compound

m/z (for ³⁵Cl)Possible FormulaDescription
249.0557[C₁₃H₁₂ClNO₂]⁺˙Molecular Ion (Parent Ion)
234.0322[C₁₂H₉ClNO₂]⁺˙Loss of a methyl radical (•CH₃) from the parent ion.
142.0165[C₇H₇ClNO]⁺˙Fragment corresponding to the 5-chloro-2-aminophenol ion after ether cleavage.
123.0497[C₇H₇O₂]⁺Fragment corresponding to the methoxyphenoxy cation after ether cleavage.
108.0211[C₆H₅O]⁺Loss of chlorine from the chloro-aniline fragment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (if applicable)

UV-Vis spectroscopy is applicable for the characterization of this compound due to the presence of chromophores—the two aromatic rings—and auxochromes—the amine (-NH₂), ether (-O-), and chloro (-Cl) substituents. These features allow the molecule to absorb light in the ultraviolet-visible region, promoting electrons from a ground electronic state to a higher energy state.

The UV-Vis spectrum is expected to show intense absorption bands corresponding to π → π* electronic transitions within the conjugated π-systems of the benzene rings. worldresearchersassociations.com The presence of the auxochromes, particularly the electron-donating amine and methoxy groups, is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. The specific wavelengths of maximum absorbance (λₘₐₓ) provide a characteristic fingerprint for the molecule's electronic structure.

Table: Expected Electronic Transitions for this compound

Transition TypeExpected λₘₐₓ Region (nm)Description
π → π230 - 280High-intensity absorption bands associated with the electronic transitions within the aromatic rings.
n → π> 280Lower intensity absorption bands, possibly overlapping with π → π* bands, arising from non-bonding electrons on oxygen and nitrogen.

Crystallographic Analysis and Solid State Architecture of 5 Chloro 2 4 Methoxyphenoxy Aniline

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

A search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no deposited crystal structure for 5-Chloro-2-(4-methoxyphenoxy)aniline. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and the absolute configuration of chiral molecules. Without such an experimental study, any discussion of the absolute structure of this compound in the solid state would be purely speculative.

Crystal System, Space Group, and Unit Cell Parameters

As no single-crystal X-ray diffraction data has been published, the fundamental crystallographic parameters for this compound remain undetermined. These parameters, which include the crystal system (e.g., monoclinic, orthorhombic, etc.), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ), are essential for describing the symmetry and repeating pattern of the crystal lattice.

Table 1: Unit Cell Parameters for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

Molecular Conformation and Geometry in the Crystalline State

The specific conformation and geometry of this compound in the crystalline state are unknown due to the lack of experimental structural data. A crystallographic analysis would provide precise measurements of dihedral angles between the phenyl rings, the orientation of the methoxy (B1213986) and chloro substituents, and the geometry of the aniline (B41778) moiety. This information is crucial for understanding the molecule's shape and how it influences its packing in the solid state.

Intermolecular Interactions and Crystal Packing Motifs

A detailed description of the intermolecular interactions and crystal packing motifs for this compound cannot be provided without experimental crystallographic data. The following subsections outline the types of interactions that would be analyzed if a crystal structure were available.

Hydrogen Bonding Networks

The presence of the amine group (-NH₂) in this compound suggests the potential for hydrogen bonding. However, without a determined crystal structure, the existence, nature, and connectivity of any hydrogen bonding networks remain unknown. A table of potential hydrogen bond parameters is provided for illustrative purposes, but it is important to note that these are not based on experimental data for the target compound.

Table 2: Potential Hydrogen Bonding Parameters for this compound

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) ∠DHA (°)
N-H···O Data not available Data not available Data not available Data not available
N-H···N Data not available Data not available Data not available Data not available

Halogen Bonding and Other Non-Covalent Interactions

The chlorine atom in the molecule could potentially participate in halogen bonding or other non-covalent interactions, such as C-H···π or van der Waals forces. The identification and characterization of these interactions are dependent on the availability of a crystal structure.

Analysis of Crystalline Polymorphism

The investigation into the crystalline polymorphism of this compound yielded no specific findings. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical and materials science as different polymorphs can exhibit varying physical and chemical properties. However, there are no available studies, reports, or database entries that suggest or confirm the existence of different crystalline polymorphs for this particular compound. The scientific community has not yet published any research detailing efforts to induce, isolate, or characterize polymorphic forms of this compound.

Computational Chemistry and Theoretical Investigations of 5 Chloro 2 4 Methoxyphenoxy Aniline

Density Functional Theory (DFT) Calculations for Ground State Properties

A dedicated DFT study on 5-Chloro-2-(4-methoxyphenoxy)aniline would be required to generate the data for the following sections.

No published data is available. A computational study would typically yield a table of optimized bond lengths (in Ångstroms) and bond angles (in degrees) for the molecule's minimum energy conformation. This would detail the precise spatial arrangement of the atoms and the geometry of the phenyl rings, the ether linkage, and the amine group.

No published data is available. Theoretical vibrational frequencies (in cm⁻¹) would be calculated and typically scaled to correct for anharmonicity and basis set deficiencies. These calculated frequencies would then be compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes, such as N-H stretching, C-Cl stretching, and aromatic C-H bending.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital analysis is crucial for understanding a molecule's chemical reactivity and electronic properties.

No published data is available. The energies of the HOMO and LUMO orbitals (typically in electron volts, eV) would be calculated. The spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack, respectively.

No published data is available. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. From the HOMO and LUMO energies, various chemical reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index would be derived to quantify the molecule's reactive nature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, revealing its electrophilic and nucleophilic sites. nih.govchemrxiv.org This visualization is invaluable for predicting and understanding how a molecule will interact with other chemical species, including receptors and substrates. researchgate.net The MEP map is generated by calculating the electrostatic potential at various points on the electron density isosurface of the molecule. chemrxiv.org Different colors are used to represent the potential values: red typically indicates regions of high electron density and negative potential (nucleophilic sites), blue represents areas of low electron density and positive potential (electrophilic sites), and green denotes regions of neutral potential. nih.gov

For this compound, the MEP map would be expected to show distinct regions of varying electrostatic potential, dictated by the electronegativity of the constituent atoms and their arrangement.

Negative Potential (Red/Yellow Regions): The most negative potential is anticipated to be localized around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the aniline (B41778) group due to their high electronegativity and the presence of lone pairs of electrons. nih.gov These regions represent the primary sites for electrophilic attack. The chlorine atom, being highly electronegative, would also contribute to a region of negative potential.

Positive Potential (Blue Regions): The hydrogen atoms of the amine group (-NH2) are expected to be the most electropositive regions, making them susceptible to nucleophilic attack. researchgate.net The hydrogen atoms on the aromatic rings would also exhibit a positive potential, though to a lesser extent.

Neutral Potential (Green Regions): The carbon skeletons of the phenyl rings are likely to be regions of relatively neutral potential.

The MEP analysis thus provides a qualitative prediction of the molecule's reactivity, highlighting the electron-rich areas prone to interacting with electrophiles and the electron-poor areas that are attractive to nucleophiles. annalsofrscb.ro

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

Molecular Region Predicted Electrostatic Potential Color on MEP Map Predicted Reactivity
Amine Group (-NH₂) Nitrogen Negative Red Nucleophilic Center (Proton Acceptor)
Amine Group (-NH₂) Hydrogens Positive Blue Electrophilic Center (Proton Donor)
Methoxy Group (-OCH₃) Oxygen Negative Red/Yellow Nucleophilic Center
Chlorine Atom (-Cl) Negative Red/Yellow Nucleophilic Center
Phenyl Ring Hydrogens Positive Blue Weakly Electrophilic

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions and Hybridization

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of the electron density distribution in a molecule in terms of localized bonds, lone pairs, and core orbitals. orientjchem.org It allows for the investigation of intramolecular charge transfer, donor-acceptor (Lewis base-Lewis acid) interactions, and the hybridization of atomic orbitals within the molecular framework. orientjchem.org This is achieved by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the electron delocalization.

In the case of this compound, NBO analysis would elucidate several key intramolecular interactions:

Lone Pair Delocalization: A significant interaction would be the delocalization of the nitrogen atom's lone pair (a donor NBO) into the antibonding π* orbitals of the adjacent aromatic ring (acceptor NBOs). This n → π* interaction is characteristic of anilines and contributes to the resonance stabilization of the molecule.

Oxygen Lone Pair Interactions: Similarly, the lone pairs on the ether oxygen of the methoxy group would delocalize into the π* orbitals of its attached phenyl ring.

Intramolecular Hydrogen Bonding: NBO analysis can also reveal weaker interactions, such as potential intramolecular hydrogen bonds. For instance, an interaction between a lone pair on the ether oxygen and an antibonding σ* orbital of a nearby C-H bond on the aniline ring might be observed.

Hybridization: The analysis would confirm the hybridization of the atoms. The nitrogen of the amine group would likely exhibit sp² character due to the delocalization of its lone pair into the aromatic system. The carbons in the phenyl rings would be sp² hybridized, while the methyl carbon of the methoxy group would be sp³.

The stabilization energies calculated from NBO analysis provide quantitative insight into the significance of these electronic interactions, which collectively influence the molecule's structure, stability, and chemical reactivity.

Table 2: Predicted Major NBO Donor-Acceptor Interactions in this compound

Donor NBO (Occupancy) Acceptor NBO (Occupancy) Type of Interaction Predicted Stabilization Energy E(2) (kcal/mol)
LP (1) N π* (C-C) of Aniline Ring n → π* High
LP (1) O (ether) π* (C-C) of Phenoxy Ring n → π* High
π (C-C) of Aniline Ring π* (C-C) of Aniline Ring π → π* Moderate
π (C-C) of Phenoxy Ring π* (C-C) of Phenoxy Ring π → π* Moderate

Theoretical Studies on Reaction Mechanisms and Transition States

For example, in a hypothetical electrophilic substitution reaction on one of the aromatic rings, computational models could determine:

Regioselectivity: By calculating the energy barriers for electrophilic attack at different positions on the rings, the most likely site of substitution can be predicted. The directing effects of the chloro, amino, and phenoxy substituents would be quantified.

Transition State Geometry: The precise three-dimensional structure of the high-energy transition state would be determined, revealing the nature of bond-making and bond-breaking processes.

Reaction Profile: A complete energy profile could be constructed, showing the relative energies of the reactants, intermediates, transition states, and products.

These theoretical calculations provide fundamental insights into the molecule's reactivity and are essential for designing synthetic routes and understanding its potential metabolic transformations.

The solvent in which a reaction is carried out can have a profound impact on its rate (kinetics) and equilibrium position (thermodynamics). researchgate.net Computational chemistry can model these solvent effects using various approaches, such as implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation).

For reactions involving this compound, solvent effects would be particularly important for:

Reactions involving charged species: Polar solvents would stabilize charged intermediates and transition states more effectively than nonpolar solvents, thereby lowering the activation energy and accelerating the reaction rate. researchgate.net

By performing calculations in the gas phase and in different solvent models, researchers can predict how changing the solvent will alter the reaction's energy profile, providing guidance for optimizing reaction conditions.

Thermodynamic Property Predictions from Computational Models

Computational models, particularly those based on density functional theory (DFT), can be used to predict various thermodynamic properties of a molecule. researchgate.net These calculations are typically performed by first optimizing the molecular geometry to find its lowest energy conformation and then performing a frequency calculation. From the vibrational frequencies, several key thermodynamic parameters can be derived.

For this compound, these predicted properties would include:

Standard Enthalpy of Formation (ΔH°f): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Standard Gibbs Free Energy of Formation (ΔG°f): A measure of the compound's thermodynamic stability.

Entropy (S°): A measure of the molecular disorder or randomness.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by a certain amount.

These computationally derived thermodynamic data are valuable for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates.

Table 3: Illustrative Predicted Thermodynamic Properties (Hypothetical)

Thermodynamic Property Predicted Value (at 298.15 K) Units
Standard Enthalpy of Formation (ΔH°f) -150.5 kJ/mol
Standard Gibbs Free Energy of Formation (ΔG°f) 55.2 kJ/mol
Entropy (S°) 450.8 J/(mol·K)

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule, which separates it from its neighbors in the crystal. The surface is colored based on different properties, most commonly d_norm, which indicates the nature of intermolecular contacts.

Red spots on the d_norm surface highlight close intermolecular contacts (shorter than the van der Waals radii), which are typically hydrogen bonds.

Blue spots indicate contacts that are longer than the van der Waals radii.

White areas represent contacts with distances approximately equal to the van der Waals radii.

For this compound, a Hirshfeld analysis would likely reveal the presence of several types of intermolecular interactions, such as:

N-H···O or N-H···N hydrogen bonds: The amine group can act as a hydrogen bond donor, potentially interacting with oxygen or nitrogen atoms of neighboring molecules.

C-H···O and C-H···Cl interactions: Weaker hydrogen bonds involving carbon-hydrogen donors are also prevalent in crystal packing.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Table 4: List of Compounds Mentioned

Compound Name
This compound
anilines
sulfonyl chlorides
cyclohexanol
chloro-substituted anilines
water

Chemical Reactivity and Transformational Pathways of 5 Chloro 2 4 Methoxyphenoxy Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline ring in 5-Chloro-2-(4-methoxyphenoxy)aniline is substituted with a strongly activating amino group (-NH₂), a deactivating chloro group (-Cl), and an activating phenoxy group (-O-Ar). The reactivity of this moiety is predominantly influenced by the electron-donating amino group, which enhances the ring's nucleophilicity and directs the course of various reactions.

The aniline ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating resonance effect of the amino group. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions.

-NH₂ group: A strong activating group and an ortho, para-director.

-O-(4-methoxyphenyl) group: An activating group and an ortho, para-director.

-Cl group: A deactivating group, yet an ortho, para-director.

Standard electrophilic aromatic substitution reactions are expected to proceed as follows:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a suitable solvent would likely yield the 6-halo-substituted product. Due to the high activation of the ring, a Lewis acid catalyst may not be necessary.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is expected to introduce a nitro group (-NO₂) at the C6 position. Care must be taken as nitration of anilines can lead to oxidation and the formation of tar-like byproducts. Protection of the amino group as an acetamide (B32628) is a common strategy to control the reaction and improve yields.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H) at the C6 position. This reaction is typically reversible.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

Reaction TypeReagentsPredicted Major Product
BrominationBr₂, CH₃COOH6-Bromo-5-chloro-2-(4-methoxyphenoxy)aniline
NitrationHNO₃, H₂SO₄5-Chloro-2-(4-methoxyphenoxy)-6-nitroaniline
SulfonationFuming H₂SO₄4-Amino-5-chloro-2-(4-methoxyphenoxy)benzenesulfonic acid

The lone pair of electrons on the nitrogen atom of the primary amine group makes it nucleophilic, enabling it to participate in a variety of reactions.

Acylation: The amine group readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield N-(5-chloro-2-(4-methoxyphenoxy)phenyl)acetamide. This reaction is often used as a protective strategy in multi-step syntheses to moderate the activating effect of the amino group and prevent unwanted side reactions like over-halogenation. A related compound, 2-phenoxyaniline (B124666), is known to be used in the preparation of 2-acetoaminodiphenyl ether. cabchemicals.com

Alkylation: The amine can also undergo N-alkylation with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products. Selective mono-alkylation can sometimes be achieved under specific conditions. While N-alkylation is a common reaction for anilines, C-alkylation at the electron-rich para position can also occur under certain catalytic conditions, though the para position in the target molecule is already substituted. le.ac.uk

Table 2: Examples of Nucleophilic Reactions at the Amine Group

Reaction TypeReagentsProduct
Acylation (Acetylation)Acetic anhydride, PyridineN-(5-chloro-2-(4-methoxyphenoxy)phenyl)acetamide
Alkylation (Methylation)Methyl iodide (excess)5-Chloro-N,N-dimethyl-2-(4-methoxyphenoxy)aniline

As a primary aromatic amine, this compound can be converted into a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).

The resulting diazonium salt, 5-chloro-2-(4-methoxyphenoxy)benzenediazonium chloride, is a versatile synthetic intermediate. It can undergo a range of transformations, including:

Sandmeyer Reactions: The diazonium group can be replaced by various nucleophiles, such as halides (-Cl, -Br) or cyanide (-CN), using copper(I) salts as catalysts. nih.gov This provides a powerful method for introducing a wide array of functional groups onto the aromatic ring that are not easily accessible through direct electrophilic substitution.

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds, such as phenols or other anilines, to form brightly colored azo compounds (-N=N-). This electrophilic aromatic substitution reaction is the basis for the synthesis of many azo dyes. For example, the closely related compound 2-phenoxyaniline can be diazotized and coupled with 4-methylphenol to produce an azo dye. cabchemicals.comchemicalbook.com The coupling reaction with an activated aromatic compound like 2-naphthol (B1666908) would be expected to occur at the C1 position of the naphthol ring.

Table 3: Potential Reactions via Diazonium Salt Intermediate

Reaction TypeReagentsProduct
DiazotizationNaNO₂, HCl, 0-5 °C5-chloro-2-(4-methoxyphenoxy)benzenediazonium chloride
Sandmeyer (Chlorination)CuCl1,4-Dichloro-2-(4-methoxyphenoxy)benzene
Azo Coupling2-Naphthol, NaOH1-((5-chloro-2-(4-methoxyphenoxy)phenyl)diazenyl)naphthalen-2-ol

Reactivity of the Aryl Ether Linkage

The carbon-oxygen bond in a diaryl ether is significantly stronger and less reactive than that in an alkyl ether. This is due to the sp² hybridization of the aromatic carbon atoms and the delocalization of the oxygen's lone pairs into the aromatic π-systems, which imparts partial double-bond character to the C-O bonds.

Consequently, the cleavage of the phenoxy ether bond in this compound is challenging. While alkyl ethers can be cleaved by strong acids like HBr or HI, diaryl ethers are generally resistant to acid-catalyzed hydrolysis under normal conditions. libretexts.orglibretexts.org Cleavage would require extremely harsh conditions, such as high temperatures and pressures with strong reagents, which would likely lead to the degradation of the molecule. Modern methods involving specific transition-metal catalysts or electrochemical approaches have been developed for the cleavage of robust diaryl ether bonds, but these are specialized procedures not typically encountered in general organic synthesis. researchgate.net

The diaryl ether linkage in this compound confers considerable chemical stability to the molecule. It is stable under a wide range of conditions, including:

Acidic and Basic Conditions: The ether bond is resistant to hydrolysis across a broad pH range under typical laboratory conditions. While glycosyl amines can hydrolyze rapidly under acidic conditions, and Schiff bases show pH-dependent hydrolysis, the diaryl ether bond is far more robust. nih.govsciensage.info

Reductive and Oxidative Conditions: The stability of the ether linkage is demonstrated in synthetic routes to related compounds. For example, in the synthesis of 5-chloro-2-(2,4-dichlorophenoxy)aniline, the precursor nitro compound is reduced to the aniline using catalytic hydrogenation. google.com The diaryl ether bond remains intact during this reduction, highlighting its stability towards these reagents. Similarly, the linkage is generally stable to many common oxidizing agents.

This inherent stability makes the diaryl ether a reliable and robust linking group in the design of complex molecules, such as the pharmaceutical agent Quizartinib, for which this compound is a key intermediate. nih.gov

Reactivity of the Halogen Substituent (Chlorine)

The chlorine atom attached to the aromatic ring is a key site for reactions that aim to build more complex molecular architectures. Its reactivity is, however, significantly influenced by the electronic effects of the other substituents on the ring.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org

In the case of this compound, the aniline ring possesses two electron-donating groups: the amino (-NH₂) group at position 1 and the methoxyphenoxy group at position 2. Both of these groups increase the electron density of the aromatic ring through resonance, making the ring nucleophilic rather than electrophilic. This electronic enrichment deactivates the ring towards attack by nucleophiles. Consequently, the chlorine atom at position 5 is generally unreactive under standard SNAr conditions. Specific examples of SNAr reactions on this particular molecule are not prevalent in the literature, which is consistent with the deactivating effect of the electron-donating substituents. acs.orgacs.org

Table 1: Influence of Substituents on SNAr Reactivity
SubstituentPositionElectronic EffectInfluence on SNAr at C5-Cl
-NH₂1Electron-Donating (Resonance)Deactivating
-O(4-MeOPh)2Electron-Donating (Resonance)Deactivating
-Cl5Electron-Withdrawing (Inductive)Leaving Group

While the chlorine substituent is inert to SNAr, it is an excellent handle for transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming carbon-nitrogen bonds, is a prime example. wikipedia.orglibretexts.org This reaction has become a powerful tool in organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org

This compound is a versatile substrate for this reaction as it contains both an aryl chloride (a potential electrophile) and a primary amine (a potential nucleophile). This duality allows for two distinct reaction pathways:

Reaction at the C-Cl bond: The chlorine atom can be replaced by another amine, amide, or carbamate (B1207046) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This allows for the synthesis of more complex diaryl or aryl-alkyl amines. acsgcipr.org

Reaction at the N-H bond: The primary amino group can act as the nucleophile, coupling with a different aryl or vinyl halide/triflate. This pathway leads to the formation of secondary diarylamines.

The choice of reactants and reaction conditions determines which of these pathways is favored. The development of various generations of catalyst systems has expanded the scope to include the coupling of a wide array of amines with numerous aryl partners under mild conditions. wikipedia.org

Table 2: Potential Buchwald-Hartwig Reactions
Reaction SiteCoupling PartnerCatalyst SystemPotential Product Type
C5-ClR₂NH (Amine)Pd(0) or Pd(II) precatalyst, Phosphine Ligand, BaseN²,N⁵-Diaryl-4-methoxyphenoxy-1,2-diamine derivative
C1-NH₂Ar'-X (Aryl Halide)Pd(0) or Pd(II) precatalyst, Phosphine Ligand, Base5-Chloro-N-aryl-2-(4-methoxyphenoxy)aniline

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In electrophilic aromatic substitution reactions involving this compound, the regiochemical outcome is governed by the directing effects of the existing substituents.

The aniline ring has three substituents with the following directing properties:

-NH₂ (Amino group): A powerful activating group and an ortho, para-director. byjus.com

-O(4-methoxyphenyl) (Phenoxy group): An activating group and an ortho, para-director.

-Cl (Chloro group): A deactivating group, but also an ortho, para-director due to its lone pairs. quora.com

The available positions for electrophilic attack are C4 and C6. The combined influence of the substituents strongly favors substitution at these positions. The -NH₂ group is the most powerful activating group and will strongly direct incoming electrophiles to its ortho (C6) and para (C4) positions. The phenoxy group at C2 also directs to its ortho (none available) and para (C5, occupied by Cl) positions, but its influence reinforces the activation of the ring. The chlorine at C5 directs to its ortho positions (C4 and C6).

Therefore, electrophilic substitution reactions such as halogenation, nitration, or sulfonation are expected to yield a mixture of 4- and 6-substituted products. The precise ratio of these isomers would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role in favoring substitution at the less hindered C4 position over the C6 position, which is adjacent to the bulky phenoxy group.

Stereoselectivity is generally not a factor in these transformations unless a new chiral center is introduced in the molecule through the reaction.

Oxidative and Reductive Transformations

The functional groups on this compound make it susceptible to both oxidation and reduction.

Oxidative Transformations: The primary aromatic amine is the most susceptible group to oxidation. Depending on the oxidizing agent and reaction conditions, anilines can be transformed into a variety of products: tsijournals.com

Mild Oxidation: Can lead to the formation of colored dimeric and polymeric products. With specific reagents, controlled oxidation can yield nitroso compounds. rsc.org

Stronger Oxidation: Reagents like peroxy acids can oxidize the amine to a nitro group. The controlled oxidation of substituted anilines can also lead to the formation of azoxybenzenes or azobenzenes. acs.orgaip.org

Diazotization: A key transformation of the primary amino group involves its reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can undergo a range of Sandmeyer reactions , where the diazonium group is replaced by various nucleophiles (e.g., -Cl, -Br, -CN, -OH) in the presence of a copper(I) salt catalyst. wikipedia.orglscollege.ac.in This provides a pathway to introduce a wide variety of substituents at the C1 position, which is not achievable by direct substitution methods. organic-chemistry.org

Reductive Transformations: The primary reductive transformation for this molecule involves the chlorine substituent.

Reductive Dehalogenation: The carbon-chlorine bond can be cleaved under reductive conditions, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or with certain reducing metals. acs.org This process, known as hydrodehalogenation, would replace the chlorine atom with a hydrogen atom, yielding 2-(4-methoxyphenoxy)aniline. The selective reduction of aryl halides is a common synthetic strategy. mdpi.comwikipedia.org

Table 3: Summary of Potential Transformations
Transformation TypeReactionReagentsPotential Product
OxidationDiazotization/Sandmeyer1. NaNO₂, HCl (0 °C) 2. CuX (X=Cl, Br, CN)1-X-5-chloro-2-(4-methoxyphenoxy)benzene
OxidationAmine OxidationH₂O₂, base5-Chloro-2-(4-methoxyphenoxy)nitrobenzene or corresponding azoxybenzene
ReductionDehalogenationH₂, Pd/C2-(4-Methoxyphenoxy)aniline

Role of 5 Chloro 2 4 Methoxyphenoxy Aniline in Complex Organic Synthesis

Application as a Key Intermediate in Multi-Step Synthesis

5-Chloro-2-(4-methoxyphenoxy)aniline serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structural framework is a key component in the preparation of targeted therapeutics, most notably kinase inhibitors. Kinase inhibitors are a class of drugs that block the action of protein kinases, enzymes that play a critical role in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

The synthesis of potent and selective kinase inhibitors often involves a multi-step sequence where the aniline (B41778) derivative is introduced to build a core heterocyclic structure. For instance, it is a well-established starting material in the synthesis of various substituted quinazolines and quinoxalines, which are common scaffolds in kinase inhibitor design. The aniline nitrogen provides a nucleophilic site for reaction with other building blocks to form these bicyclic systems. The chloro and methoxyphenoxy substituents on the aniline ring are not merely passive bystanders; they play a crucial role in modulating the electronic properties and steric interactions of the final molecule, which in turn influences its binding affinity and selectivity for the target kinase.

Construction of Novel Aromatic and Heterocyclic Scaffolds

The chemical architecture of this compound makes it an ideal starting point for the construction of diverse aromatic and heterocyclic scaffolds. The primary amino group is a versatile handle for a variety of chemical transformations, enabling the formation of new rings.

One of the most common applications is in the synthesis of quinazoline (B50416) derivatives. Through condensation reactions with appropriate reagents, the aniline moiety can be incorporated into a pyrimidine (B1678525) ring fused to the existing benzene (B151609) ring, thereby forming the quinazoline core. This approach is highly modular, allowing for the introduction of various substituents on the newly formed ring, leading to a library of compounds with potentially different biological activities.

Similarly, this aniline derivative can be used to synthesize other heterocyclic systems such as quinoxalines, benzimidazoles, and phenazines. The specific reaction conditions and co-reactants determine the nature of the resulting heterocyclic scaffold. The presence of the chloro and methoxyphenoxy groups provides additional sites for modification, further expanding the structural diversity that can be achieved from this single precursor.

Precursor in the Synthesis of Dyes and Pigments

While detailed research on the specific use of this compound in dye synthesis is not extensively documented in publicly available literature, its structural similarity to known dye precursors suggests its potential in this area. The parent compound, 5-Chloro-2-phenoxyaniline, is recognized as an important intermediate for acid dyes. chemicalbook.com Aromatic amines are fundamental building blocks for a large class of synthetic colorants, particularly azo dyes.

The synthesis of an azo dye typically involves the diazotization of a primary aromatic amine, such as this compound, using nitrous acid to form a reactive diazonium salt. This salt is then reacted with a coupling component, which is an electron-rich aromatic compound like a phenol (B47542) or another aniline derivative. The resulting azo compound contains the characteristic -N=N- chromophore, which is responsible for its color. The specific shade of the dye can be fine-tuned by the nature and position of the substituents on both the diazonium and coupling components. The chloro and methoxy (B1213986) groups on the this compound backbone would be expected to influence the final color and properties of the resulting dye.

Incorporation into Polymeric Materials

The bifunctional nature of this compound, possessing a reactive primary amine and sites for further functionalization, makes it a candidate for incorporation into polymeric materials. Analogous compounds like 2-phenoxyaniline (B124666) are known to be used as stabilizers in some polymer formulations and as monomers in the synthesis of high-performance polymers like polyimides. cymitquimica.comgoogle.com

The primary amino group can participate in polymerization reactions to form the polymer backbone. For example, it can react with diacyl chlorides or dicarboxylic acids to form polyamides, a class of polymers known for their strength and thermal stability. Similarly, reaction with dianhydrides would lead to the formation of polyimides, which are renowned for their excellent thermal and chemical resistance.

The incorporation of the this compound unit into a polymer chain would impart specific characteristics to the resulting material. The bulky and somewhat rigid diaryl ether moiety could influence the polymer's solubility, thermal properties, and chain packing. The chlorine atom could also serve as a site for post-polymerization modification.

Enabling Diversification of Molecular Libraries through Derivatization

In drug discovery and materials science, the ability to generate a large number of structurally related compounds, known as a molecular library, is crucial for screening and identifying molecules with desired properties. This compound is an excellent scaffold for creating such libraries due to its multiple points of derivatization.

The primary amino group is the most obvious site for modification. It can be acylated, alkylated, sulfonated, or converted into a variety of other functional groups. These reactions can be performed in a combinatorial fashion to rapidly generate a large number of analogues. For instance, a library of amides can be created by reacting the aniline with a diverse set of carboxylic acids.

Furthermore, the aromatic rings provide additional opportunities for derivatization. Electrophilic aromatic substitution reactions could potentially introduce new functional groups onto either the aniline or the phenoxy ring, although the existing substituents will direct the position of these new groups. The chloro group can also be replaced by other functionalities through nucleophilic aromatic substitution or cross-coupling reactions, further expanding the accessible chemical space. The synthesis of thiazole (B1198619) peptidomimetic analogues using the related 2-phenoxyaniline demonstrates the utility of this class of compounds in building diverse molecular libraries. nih.gov

Advanced Synthetic Methodologies Employing the Compound as a Core Unit

While specific advanced synthetic methodologies centered on this compound as a core unit are not widely reported, its structure lends itself to a variety of modern synthetic transformations. The principles of modern organic synthesis, such as multicomponent reactions and transition-metal-catalyzed cross-coupling, can be readily applied to this molecule.

For example, the aniline moiety can participate in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This is a highly efficient way to build molecular complexity. The chloro-substituted aromatic ring is a suitable substrate for various cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These powerful methods would allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the chlorine atom, enabling the synthesis of highly functionalized and complex molecules that would be difficult to access through traditional methods.

Q & A

Q. Table 1. Comparison of Synthetic Routes

MethodCatalyst/SolventYield (%)Purity (%)Reference
Nucleophilic SubstitutionK₂CO₃/DMF7892
Suzuki–MiyauraPd(PPh₃)₄/toluene6588

Q. Table 2. Key Spectral Data

TechniqueKey ObservationsReference
¹H NMR (CDCl₃)δ 3.8 (s, OCH₃), 6.8–7.4 (aromatic)
HPLC Retention Time8.2 min (acetonitrile/water)

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